molecular formula C22H22O13 B191615 Myricomplanoside CAS No. 123442-26-2

Myricomplanoside

カタログ番号: B191615
CAS番号: 123442-26-2
分子量: 494.4 g/mol
InChIキー: RUJHFBFKZCYVLZ-ROSPJSJWSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Myricomplanoside (C₂₂H₂₂O₁₃, molecular weight 494.41 g/mol) is a flavonoid glycoside first isolated from Astragalus complanatus (a traditional Chinese medicinal plant) . It is characterized by yellow acicular crystals with a melting point of 255–257°C . Structurally, it features a myricetin aglycone core (a tricyclic flavonol with hydroxyl groups at positions 3', 4', and 5') linked to a glycosidic moiety, contributing to its polarity and solubility in aqueous-organic solvents . Myricomplanoside is notable for its presence in Semen Astragali Complanati, where it coexists with other flavonoid derivatives like complanatuside, neocomplanatuside, and astragalin . Its biosynthesis is influenced by genetic and environmental factors, as evidenced by its absence in the yellow-leaf gl1 mutant of Lagerstroemia indica, suggesting a role in leaf pigmentation and stress response .

特性

CAS番号

123442-26-2

分子式

C22H22O13

分子量

494.4 g/mol

IUPAC名

3,5,7-trihydroxy-2-[4-hydroxy-3-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one

InChI

InChI=1S/C22H22O13/c1-32-11-2-7(21-19(30)17(28)14-9(25)4-8(24)5-10(14)33-21)3-12(15(11)26)34-22-20(31)18(29)16(27)13(6-23)35-22/h2-5,13,16,18,20,22-27,29-31H,6H2,1H3/t13-,16-,18+,20-,22-/m1/s1

InChIキー

RUJHFBFKZCYVLZ-ROSPJSJWSA-N

SMILES

COC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O

異性体SMILES

COC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O

正規SMILES

COC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O

他のCAS番号

123442-26-2

同義語

Myricomplanoside;  2-[3-(β-D-Glucopyranosyloxy)-4-hydroxy-5-methoxyphenyl]-3,5,7-trihydroxy-4H-1-benzopyran-4-one

製品の起源

United States

類似化合物との比較

Table 1: Structural and Functional Comparison of Myricomplanoside and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Source Key Structural Features Biological Activity/Function
Myricomplanoside C₂₂H₂₂O₁₃ 494.41 Astragalus complanatus Myricetin aglycone + glycoside Antioxidant, leaf pigmentation
Apigenin 7-O-glucoside C₂₁H₂₀O₁₀ 432.38 Widely distributed in plants Apigenin (lacks 3',5'-OH groups) + glucoside Anti-inflammatory, UV protection
Complanatuside Not fully reported ~500 (estimated) Astragalus complanatus Flavonol glycoside with distinct hydroxylation Antioxidant, astringency contributor
Rhein-8-O-β-D-glucopyranoside C₂₃H₁₈O₁₄ 542.39 Lagerstroemia indica Anthraquinone core + glucuronide Downregulated in mutants, redox modulation

Key Observations:

Aglycone Diversity: Myricomplanoside’s myricetin core provides three hydroxyl groups on the B-ring, enhancing its antioxidant capacity compared to apigenin derivatives (fewer hydroxyl groups) .

Glycosylation Patterns: Unlike rhein-8-O-β-D-glucopyranoside (an anthraquinone glycoside), myricomplanoside’s glycosylation occurs on a flavonol, affecting its solubility and bioavailability .

Biosynthetic Regulation: Myricomplanoside is absent in the gl1 mutant of Lagerstroemia indica, whereas compounds like volkensiflavone are upregulated, suggesting competitive biosynthetic pathways for phenolic compounds .

Pharmacological and Metabolic Comparison

Table 2: Pharmacological and Metabolic Profiles

Compound Antioxidant Capacity Metabolic Regulation (Mutant vs. Wild-Type) Pharmacological Targets
Myricomplanoside High (due to 3',4',5'-OH) Detected only in wild-type plants Excluded from systems pharmacology due to rare targets
Apigenin 7-O-glucoside Moderate Downregulated in mutants (log₂FC = −15.21) Anti-inflammatory via COX-2 inhibition
Complanatuside High Co-occurs with myricomplanoside in Astragalus Linked to anti-aging and hepatoprotection

Key Findings:

Antioxidant Efficacy: Myricomplanoside’s hydroxylation pattern confers superior radical-scavenging activity compared to apigenin derivatives, as validated by metabolomic profiling .

Mutant-Specific Metabolism: The absence of myricomplanoside in the gl1 mutant correlates with reduced antioxidant capacity, while terpenes and alkaloids dominate the mutant’s metabolic profile .

Therapeutic Potential: While myricomplanoside is less studied in human systems, its structural analogs like complanatuside show documented hepatoprotective effects, suggesting unexplored synergies .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。